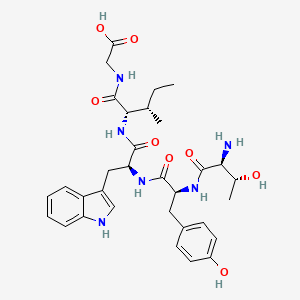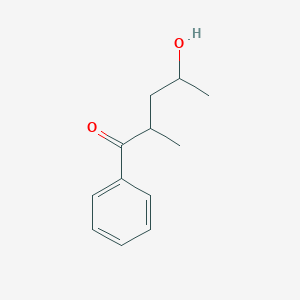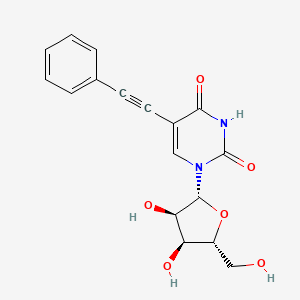![molecular formula C20H25NO3 B12597517 Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- CAS No. 651031-30-0](/img/structure/B12597517.png)
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.423. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for synthesizing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and stereoselective synthesis techniques.
Industrial Production Methods: Industrial production of morpholine derivatives can involve solid-phase synthesis, intramolecular Mitsunobu reactions, and Cs2CO3-mediated cyclization . These methods allow for the efficient production of various substituted morpholines, including spiro morpholines and ring-fused morpholines, in good to excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Morpholine derivatives are widely used as intermediates in organic synthesis and as building blocks for the preparation of more complex molecules .
Biology: In biological research, morpholine derivatives are used as inhibitors of various enzymes and as ligands for receptor studies .
Medicine: Morpholine derivatives have shown potential as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industrial applications, morpholine derivatives are used as solvents, corrosion inhibitors, and rubber accelerators .
Wirkmechanismus
The mechanism of action of morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound, used widely in various applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Phenylethyl)morpholine: A derivative with a phenylethyl group attached to the morpholine ring.
Uniqueness: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it particularly valuable in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
651031-30-0 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(3S,5S)-3,5-bis(phenylmethoxymethyl)morpholine |
InChI |
InChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1 |
InChI-Schlüssel |
VDIABBPQYFRDAJ-PMACEKPBSA-N |
Isomerische SMILES |
C1[C@@H](N[C@H](CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)


![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)
![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
